1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a benzyl group at the 1-position and an ethoxy group at the 3-position. The presence of the dione functionality at the 2,5-positions makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with benzylamine to form N-benzylmaleimide. This intermediate is then subjected to an ethoxylation reaction using ethanol and a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce diols .
Scientific Research Applications
1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-benzyl-3-propoxy-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-benzyl-3-butoxy-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
1-benzyl-3-ethoxy-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
2680533-79-1 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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